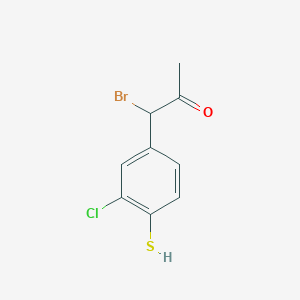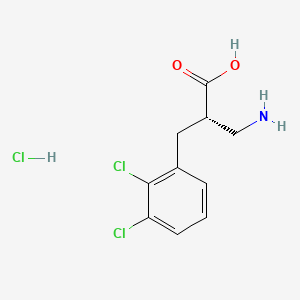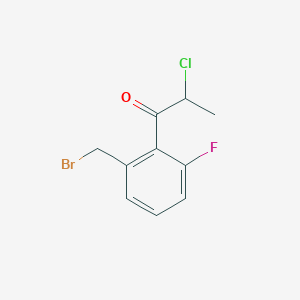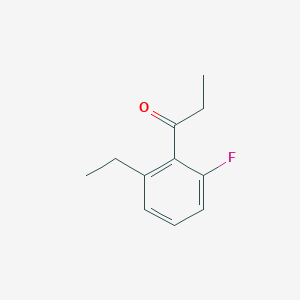
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H8BrClOS It is characterized by the presence of bromine, chlorine, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-chloro-4-mercaptophenyl with 1-bromo-2-propanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The mercapto group can undergo oxidation to form disulfides or reduction to form thiols.
Condensation Reactions: The carbonyl group in the propan-2-one moiety can participate in condensation reactions with amines or other nucleophiles.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The bromine and mercapto groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one include:
1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-one: Differing in the position of the chlorine and mercapto groups.
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one: Featuring a hydroxy group instead of a mercapto group.
1-Bromo-1-(3-chloro-4-methylphenyl)propan-2-one: Containing a methyl group in place of the mercapto group.
Propriétés
Formule moléculaire |
C9H8BrClOS |
|---|---|
Poids moléculaire |
279.58 g/mol |
Nom IUPAC |
1-bromo-1-(3-chloro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
Clé InChI |
RJMYEPLOLOKFNT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)S)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)

![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)


